Cas no 863780-90-9 ((3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate)

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate structure
863780-90-9 structure
Nom du produit:(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
Numéro CAS:863780-90-9
Le MF:C22H34O6
Mégawatts:394.501767635345
CID:2048241
PubChem ID:101564407

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Propriétés chimiques et physiques

Nom et identifiant

    • (3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
    • (3R,5S)-3,5-Diacetoxy-1-(3,4-dimethoxyphenyl)decane
    • Methyl diacetoxy-6-gingerdiol
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, diacetate, (3R,5S)- (9CI)
    • (3R,5S)-O-Methyl-[6]-gingerdiol diacetate
    • DTXSID501269408
    • HY-N10792
    • CS-0636076
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate, (3R,5S)-
    • AKOS040734215
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, diacetate
    • DA-75476
    • 863780-90-9
    • 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate
    • 1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate
    • LMFA07010756
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate
    • FS-7649
    • [3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate
    • Methyl diacetoxy-[6]gingerdiol
    • QCJKXQWAFFZFLJ-UHFFFAOYSA-N
    • 3-(acetyloxy)-1-(3,4-dimethoxyphenyl)decan-5-yl acetate
    • CHEBI:175968
    • Piscine à noyau: 1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1
    • La clé Inchi: QCJKXQWAFFZFLJ-VQTJNVASSA-N
    • Sourire: C(C1C=CC(OC)=C(OC)C=1)C[C@@H](OC(=O)C)C[C@@H](OC(=O)C)CCCCC

Propriétés calculées

  • Qualité précise: 394.23553880g/mol
  • Masse isotopique unique: 394.23553880g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 15
  • Complexité: 452
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 71.1Ų
  • Le xlogp3: 5.1

Propriétés expérimentales

  • Couleur / forme: Powder

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70520-5mg
(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
863780-90-9
5mg
¥5002.0 2021-09-08

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Reagents: Sodium bicarbonate
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 2

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 3

Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
6.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
6.2 Reagents: Sodium borohydride ;  6 h, -78 °C
6.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
6.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
6.5 Reagents: Sodium bicarbonate Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
7.2 Reagents: Sodium bicarbonate ;  neutralized
8.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
8.2 -
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
9.2 Reagents: Sodium bicarbonate
10.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 4

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
5.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
5.2 Reagents: Sodium borohydride ;  6 h, -78 °C
5.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
5.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
5.5 Reagents: Sodium bicarbonate Solvents: Water
6.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
6.2 Reagents: Sodium bicarbonate ;  neutralized
7.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
7.2 -
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
8.2 Reagents: Sodium bicarbonate
9.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 5

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
2.2 Reagents: Sodium sulfite Solvents: Water
2.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
7.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
7.2 Reagents: Sodium borohydride ;  6 h, -78 °C
7.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
7.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
7.5 Reagents: Sodium bicarbonate Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
8.2 Reagents: Sodium bicarbonate ;  neutralized
9.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
9.2 -
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
10.2 Reagents: Sodium bicarbonate
11.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 6

Conditions de réaction
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
6.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
6.2 Reagents: Sodium borohydride ;  6 h, -78 °C
6.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
6.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
6.5 Reagents: Sodium bicarbonate Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
7.2 Reagents: Sodium bicarbonate ;  neutralized
8.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
8.2 -
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
9.2 Reagents: Sodium bicarbonate
10.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 7

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 -
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
3.2 Reagents: Sodium bicarbonate
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
3.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
3.2 Reagents: Sodium borohydride ;  6 h, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
3.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
3.5 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
4.2 Reagents: Sodium bicarbonate ;  neutralized
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
5.2 -
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
6.2 Reagents: Sodium bicarbonate
7.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
7.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
7.2 Reagents: Sodium borohydride ;  6 h, -78 °C
7.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
7.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
7.5 Reagents: Sodium bicarbonate Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
8.2 Reagents: Sodium bicarbonate ;  neutralized
9.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
9.2 -
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
10.2 Reagents: Sodium bicarbonate
11.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 11

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
2.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
2.2 Reagents: Sodium borohydride ;  6 h, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
2.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
2.5 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: Sodium bicarbonate ;  neutralized
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
4.2 -
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
5.2 Reagents: Sodium bicarbonate
6.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 12

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
4.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
4.2 Reagents: Sodium borohydride ;  6 h, -78 °C
4.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
4.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
4.5 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
5.2 Reagents: Sodium bicarbonate ;  neutralized
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
6.2 -
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
7.2 Reagents: Sodium bicarbonate
8.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 13

Conditions de réaction
1.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Sodium borohydride ;  6 h, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
1.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium bicarbonate ;  neutralized
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 -
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
4.2 Reagents: Sodium bicarbonate
5.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Méthode de production 14

Conditions de réaction
1.1 Reagents: Titanium isopropoxide ,  (+)-BINOL Solvents: Dichloromethane ;  1 h, reflux; reflux → rt
1.2 Solvents: Dichloromethane ;  10 min, rt; rt → -78 °C
1.3 10 min, -78 °C; 70 h, -20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
3.2 Reagents: Sodium sulfite Solvents: Water
3.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
8.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
8.2 Reagents: Sodium borohydride ;  6 h, -78 °C
8.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
8.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
8.5 Reagents: Sodium bicarbonate Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
9.2 Reagents: Sodium bicarbonate ;  neutralized
10.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
10.2 -
10.3 Reagents: Ammonium chloride Solvents: Water
11.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
11.2 Reagents: Sodium bicarbonate
12.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Référence
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Raw materials

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Preparation Products

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